O-Desmethyl Midostaurin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

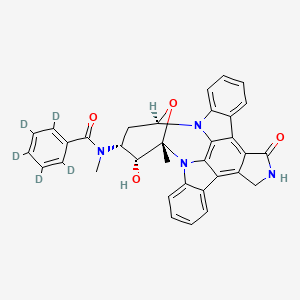

2D Structure

3D Structure

Properties

Molecular Formula |

C34H28N4O4 |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |

InChI |

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25-,31-,34+/m1/s1/i3D,4D,5D,10D,11D |

InChI Key |

PXOCRDZEEXVZQC-CANNTNAISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2O)(O3)C)CNC7=O)[2H])[2H] |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to O-Desmethyl Midostaurin-d5: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Midostaurin-d5 is the deuterium-labeled internal standard for O-Desmethyl Midostaurin (CGP62221), a major and pharmacologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to O-Desmethyl Midostaurin and its deuterated analog. A thorough understanding of this key metabolite is critical for preclinical and clinical pharmacokinetic and pharmacodynamic (PK/PD) studies of Midostaurin, a therapeutic agent approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.

Introduction

Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT proto-oncogene receptor tyrosine kinase (KIT), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptor 2 (VEGFR2), as well as protein kinase C (PKC).[1][2] Its therapeutic efficacy is attributed not only to the parent drug but also to its major active metabolites, CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[3][4][5] O-Desmethyl Midostaurin, formed through hepatic O-demethylation primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, exhibits a pharmacological profile comparable to Midostaurin.[2][3] The deuterium-labeled version, this compound, serves as an essential tool for the accurate quantification of the metabolite in biological matrices.[6]

Chemical Properties

The chemical and physical properties of O-Desmethyl Midostaurin and its deuterated analog are fundamental to its handling, formulation, and analytical detection.

| Property | O-Desmethyl Midostaurin (CGP62221) | This compound |

| Synonyms | CGP62221, O-Desmethyl PKC412 | CGP62221-d5, O-Desmethyl PKC412-d5 |

| Molecular Formula | C₃₄H₂₅N₄O₄ | C₃₄H₂₃D₅N₄O₄ |

| Molecular Weight | 553.59 g/mol | 561.64 g/mol [7] |

| Chemical Name | N-((5S,6R,7R,9R)-6-hydroxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide | N-((5S,6R,7R,9R)-6-hydroxy-5-methyl-14-oxo-6,7,8,9,15,16-hexahydro-5H,14H-17-oxa-4b,9a,15-triaza-5,9-methanodibenzo[b,h]cyclonona[jkl]cyclopenta[e]-as-indacen-7-yl)-N-methylbenzamide-d5[8] |

| CAS Number | 179237-49-1[9] | 2699608-28-9[10] |

| Appearance | Solid (assumed) | Solid (assumed) |

| Solubility | Information not available | Information not available |

| Storage | Store at room temperature in the continental US; may vary elsewhere.[6] | Store at room temperature in the continental US; may vary elsewhere.[6] |

Biological Activity and Signaling Pathways

O-Desmethyl Midostaurin is a potent kinase inhibitor, contributing significantly to the overall therapeutic effect of Midostaurin.

Kinase Inhibition Profile

O-Desmethyl Midostaurin (CGP62221) demonstrates potent inhibitory activity against a range of kinases implicated in cancer pathogenesis. It has been shown to be as potent as the parent compound, Midostaurin, in inhibiting PKCα and cellular proliferation.[3] Like Midostaurin, CGP62221 is a potent inhibitor of both wild-type and mutant forms of FLT3 and KIT.[5] Additional kinases targeted by this metabolite include IGF1R, LYN, PDPK1, RET, SYK, TRKA, and VEGFR2.[5] The complex interplay between the kinase inhibitory profiles of Midostaurin and its active metabolites is thought to contribute to its clinical efficacy.[5]

Signaling Pathway Inhibition

The primary mechanism of action of O-Desmethyl Midostaurin involves the inhibition of the FLT3 receptor signaling cascade.[1][2] This inhibition leads to the induction of apoptosis in leukemia cells that express the target receptors.[1][2] The downstream effects of inhibiting other key kinases such as KIT, PDGFR, and VEGFR2 also contribute to its anti-proliferative and anti-angiogenic activities.

Caption: Inhibition of key receptor tyrosine kinases by Midostaurin and O-Desmethyl Midostaurin.

Metabolism and Pharmacokinetics

Midostaurin is primarily metabolized in the liver by CYP3A4 enzymes to form two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[3][4] The formation of CGP62221 occurs through O-demethylation.[4] The plasma half-life of CGP62221 has been reported to be approximately 33.4 hours.[4] Due to the significant and prolonged exposure to this active metabolite, it substantially contributes to the overall clinical activity of Midostaurin.

Caption: Metabolic pathway of Midostaurin to its active metabolites.

Experimental Protocols

Accurate measurement of O-Desmethyl Midostaurin is crucial for pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A stable isotope dilution LC-MS/MS method is the preferred technique for the quantification of O-Desmethyl Midostaurin in biological matrices such as plasma and serum. While a specific protocol for the metabolite is not detailed in the provided search results, a typical workflow can be inferred from methods used for the parent drug, Midostaurin.[11]

Objective: To accurately quantify the concentration of O-Desmethyl Midostaurin in a biological sample.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

O-Desmethyl Midostaurin analytical standard

-

This compound internal standard

-

Protein precipitation solvent (e.g., acetonitrile, methanol)

-

LC-MS/MS system (including a suitable C18 column)

-

Mobile phases (e.g., water with formic acid, acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Thaw biological samples and standards.

-

Spike a known concentration of the internal standard (this compound) into all samples, calibration standards, and quality controls.

-

Perform protein precipitation by adding a sufficient volume of cold precipitation solvent.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Perform chromatographic separation on a C18 analytical column using a gradient elution with appropriate mobile phases.

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for both O-Desmethyl Midostaurin and this compound must be optimized.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of O-Desmethyl Midostaurin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: General workflow for the quantification of O-Desmethyl Midostaurin using LC-MS/MS.

Kinase Inhibition Assay

Radiometric transphosphorylation assays are a common method to determine the inhibitory activity of compounds against specific kinases.[5]

Objective: To determine the IC₅₀ value of O-Desmethyl Midostaurin against a specific kinase.

Procedure (General Overview):

-

Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and [γ-³³P]ATP in an appropriate buffer.

-

Add varying concentrations of O-Desmethyl Midostaurin to the reaction mixture.

-

Incubate the mixture to allow the phosphorylation reaction to proceed.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP (e.g., via filtration and capture on a membrane).

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Plot the kinase activity against the concentration of O-Desmethyl Midostaurin to determine the IC₅₀ value.

Conclusion

O-Desmethyl Midostaurin (CGP62221) is a pharmacologically active and significant metabolite of Midostaurin. Its potent inhibitory effects on key kinases involved in oncogenesis underscore its importance in the overall therapeutic efficacy of the parent drug. The deuterated analog, this compound, is an indispensable tool for the accurate bioanalysis required in drug development and clinical monitoring. This guide provides essential technical information to aid researchers and scientists in their studies involving Midostaurin and its critical metabolites.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. O-Desmethyl Midostaurin D5 [artis-isotopes.com]

- 8. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structure of O-Desmethyl Midostaurin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, analysis, and biological relevance of O-Desmethyl Midostaurin-d5. This deuterated metabolite of the potent multi-kinase inhibitor, Midostaurin, serves as a critical internal standard for pharmacokinetic and metabolism studies. This document outlines the available data on its structure, analytical methodologies for its characterization, and its role in the context of Midostaurin's mechanism of action.

Introduction to O-Desmethyl Midostaurin

O-Desmethyl Midostaurin, also known as CGP62221, is a major active metabolite of Midostaurin. The formation of this metabolite occurs primarily in the liver through O-demethylation, a process mediated by the cytochrome P450 enzyme CYP3A4. Like its parent compound, O-Desmethyl Midostaurin exhibits significant biological activity, inhibiting a range of protein kinases involved in cancer cell signaling pathways.

The deuterated form, this compound, is a stable isotope-labeled version of the metabolite. The incorporation of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use is crucial for the accurate measurement of Midostaurin and its metabolites in biological matrices during drug development and clinical trials.

Structural Elucidation

While detailed, publicly available spectroscopic data specifically for this compound is limited, its structure is inferred from the well-characterized structure of Midostaurin and the known metabolic pathway of O-demethylation.

Chemical Structure:

Figure 1. Chemical Structure of this compound

The structure of this compound is identical to that of O-Desmethyl Midostaurin, with the exception of five deuterium atoms replacing five hydrogen atoms on the benzoyl group. This strategic placement of deuterium atoms ensures that the label is retained during metabolic processes and does not significantly alter the physicochemical properties of the molecule, which is essential for its function as an internal standard.

Quantitative Data

The biological activity of O-Desmethyl Midostaurin (CGP62221) has been characterized, and its inhibitory effects on various kinases are summarized in the table below. This data highlights the significant potency of this active metabolite.

| Kinase Target | IC50 (nM) |

| FLT3 | Data not publicly available |

| KIT | Data not publicly available |

| SYK | Data not publicly available |

| PKCα | Data not publicly available |

| VEGFR2 | Data not publicly available |

Note: While it is known that O-Desmethyl Midostaurin is an active metabolite that inhibits these kinases, specific IC50 values are not consistently reported in publicly available literature.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and full structural elucidation of this compound are not publicly available and are likely considered proprietary information by the manufacturers of the analytical standard. However, this section outlines the general methodologies that would be employed for these purposes.

General Synthesis Approach for Deuterated Metabolites

The synthesis of a deuterated metabolite like this compound would typically involve a multi-step process. One common approach is to introduce the deuterium label at a late stage of the synthesis of the parent drug or the metabolite itself.

Figure 2. General Synthetic Workflow

Analytical Methods for Structural Characterization

The structural identity and purity of this compound would be confirmed using a combination of modern analytical techniques.

LC-MS/MS is the primary technique for both the identification and quantification of this compound.

Typical LC-MS/MS Parameters:

| Parameter | Typical Value |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation from Midostaurin and other metabolites |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and its non-deuterated counterpart would be monitored. |

NMR spectroscopy (¹H and ¹³C) would be used to confirm the precise structure of the molecule, including the location of the deuterium atoms.

-

¹H NMR: The proton NMR spectrum would show the absence of signals corresponding to the five protons on the benzoyl ring, confirming successful deuteration.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.

Note: Specific NMR and mass spectrometry fragmentation data for this compound are not publicly available.

Signaling Pathways and Mechanism of Action

O-Desmethyl Midostaurin, the non-deuterated active metabolite, contributes to the overall therapeutic effect of Midostaurin by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. The primary targets include FLT3, KIT, and other tyrosine kinases.

Figure 3. FLT3 Signaling Inhibition

By inhibiting the autophosphorylation of the FLT3 receptor, O-Desmethyl Midostaurin blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on these pathways.

Conclusion

This compound is an indispensable tool in the research and development of Midostaurin. While detailed public data on its synthesis and complete structural elucidation is scarce, its identity and function as a deuterated internal standard are well-established. The biological activity of its non-deuterated counterpart, O-Desmethyl Midostaurin, underscores the importance of monitoring this active metabolite to fully understand the pharmacokinetics and pharmacodynamics of Midostaurin therapy. This guide provides a foundational understanding for researchers and scientists working with this important compound.

An In-Depth Technical Guide to the Mechanism of Action of O-Desmethyl Midostaurin-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of O-Desmethyl Midostaurin, the primary active metabolite of the multi-kinase inhibitor Midostaurin. The deuterated form, O-Desmethyl Midostaurin-d5, is included as a tool for research applications, possessing a virtually identical mechanism of action. This document details the molecular targets, downstream signaling pathways, and cellular effects of this compound. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for key assays and visual representations of signaling pathways to facilitate a deeper understanding of its function.

Introduction

Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Following administration, Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and CGP52421.[1][2][3] Of these, O-Desmethyl Midostaurin (CGP62221) demonstrates comparable or even greater potency against key target kinases compared to the parent compound, contributing significantly to the overall clinical efficacy of Midostaurin.[4] this compound is a deuterated analog of O-Desmethyl Midostaurin, which is chemically and biologically equivalent to the non-deuterated form and is primarily utilized as an internal standard in analytical methods such as mass spectrometry. This guide will focus on the mechanism of action of O-Desmethyl Midostaurin (referred to interchangeably with this compound for the purpose of its biological action).

Mechanism of Action

O-Desmethyl Midostaurin is a potent inhibitor of multiple protein kinases, including receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases. Its primary mechanism involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[5]

Key Molecular Targets

O-Desmethyl Midostaurin exhibits inhibitory activity against a range of kinases that are critical in the pathogenesis of AML and SM. The primary targets include:

-

FMS-like Tyrosine Kinase 3 (FLT3): Wild-type and, crucially, mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, are key targets. Constitutive activation of FLT3 is a major driver of leukemogenesis in a significant subset of AML patients.[4][6]

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Inhibition of both wild-type and mutated KIT, particularly the D816V mutation, is central to its therapeutic effect in systemic mastocytosis, a disease characterized by the abnormal proliferation of mast cells.[7][8]

-

Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): These receptors are involved in cell growth, proliferation, and angiogenesis.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]

-

Protein Kinase C (PKC): O-Desmethyl Midostaurin inhibits various isoforms of this serine/threonine kinase family, which are involved in diverse cellular processes, including cell proliferation and differentiation.[3]

-

Spleen Tyrosine Kinase (SYK) and FES Proto-Oncogene, Tyrosine Kinase (FES): These non-receptor tyrosine kinases are involved in signal transduction downstream of various receptors, including FLT3 and KIT, and play a role in the survival of malignant cells.[8][9][10]

Data Presentation: Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of O-Desmethyl Midostaurin (CGP62221) against various kinases and cell lines.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type |

| FLT3 (Wild-Type) | Data not specifically available for CGP62221; Midostaurin IC50 is ~11 nM | Biochemical |

| FLT3-ITD | CGP62221 retains equal activity to Midostaurin | Cellular |

| KIT (Wild-Type) | Data not specifically available for CGP62221 | Biochemical |

| KIT D816V | Potent inhibition leading to dephosphorylation | Cellular |

| SYK | 20.8 | Biochemical |

| PKCα | Midostaurin IC50 is 22 nM | Biochemical |

Table 2: Cellular Activity

| Cell Line | Target Mutation | IC50 (nM) | Assay Type | Reference |

| HMC-1.1 | KIT V560G | 50 - 250 | Proliferation | [7][9] |

| HMC-1.2 | KIT V560G, D816V | 50 - 250 | Proliferation | [7][9] |

Table 3: Comparative Activity of Midostaurin Metabolites

| Activity | O-Desmethyl Midostaurin (CGP62221) | CGP52421 | Reference |

| Inhibition of Cell Proliferation | Potent (IC50 50-250 nM in HMC-1 cells) | Weak | [1][7] |

| Inhibition of KIT Phosphorylation | Potent | Weak | [9] |

| Inhibition of FES Phosphorylation | Potent | Weak | [8] |

| Inhibition of IgE-dependent Histamine Release | Potent (IC50 <1 µM) | Potent (IC50 <1 µM) | [7][9] |

Signaling Pathways

O-Desmethyl Midostaurin exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in cancer cells.

FLT3 Signaling Pathway

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades that promote cell proliferation and survival. O-Desmethyl Midostaurin blocks these pathways at their origin.

KIT Signaling Pathway

Similar to FLT3, activating mutations in KIT, such as D816V, lead to constitutive kinase activity and the activation of downstream pathways that drive the pathogenesis of systemic mastocytosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of O-Desmethyl Midostaurin.

In Vitro FLT3 Kinase Assay (ADP-Glo™ Assay)

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of O-Desmethyl Midostaurin against FLT3 kinase.

Materials:

-

Recombinant human FLT3 kinase

-

Poly-peptide substrate (e.g., ABLtide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or non-deuterated)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare a serial dilution of O-Desmethyl Midostaurin in kinase buffer.

-

In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

-

Add 2 µL of FLT3 kinase solution (concentration optimized for linear reaction kinetics).

-

Add 2 µL of a mixture of the substrate and ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of O-Desmethyl Midostaurin and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Autophosphorylation Assay for KIT D816V

This protocol outlines a cell-based assay to measure the inhibition of constitutive KIT D816V autophosphorylation by O-Desmethyl Midostaurin.

Materials:

-

Human mast cell line expressing KIT D816V (e.g., HMC-1.2)

-

Cell culture medium (e.g., IMDM with 10% FBS)

-

This compound (or non-deuterated)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-KIT (e.g., Tyr719) and anti-total-KIT

-

Secondary antibody (HRP-conjugated)

-

Western blotting reagents and equipment

Procedure:

-

Seed HMC-1.2 cells in a 6-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of O-Desmethyl Midostaurin or vehicle control for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-KIT antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with the anti-total-KIT antibody to confirm equal protein loading.

-

Quantify the band intensities to determine the extent of inhibition of KIT phosphorylation.

Conclusion

This compound, as a stable-isotope labeled internal standard, is an indispensable tool for the accurate quantification of the active metabolite O-Desmethyl Midostaurin. The biological activity resides in the non-deuterated moiety, which functions as a potent multi-kinase inhibitor. Its ability to target key drivers of malignancy, such as mutated FLT3 and KIT, and their downstream signaling pathways, underpins the clinical efficacy of its parent drug, Midostaurin. This guide provides researchers and drug development professionals with a detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, to aid in further research and development in the field of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijbs.com [ijbs.com]

- 4. Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists [jhoponline.com]

- 5. researchgate.net [researchgate.net]

- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of O-Desmethyl Midostaurin-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl Midostaurin-d5 is the deuterated form of CGP62221, a major active metabolite of the multi-kinase inhibitor Midostaurin. While the deuterium labeling makes it suitable as an internal standard for mass spectrometry-based quantification, its biological activity mirrors that of its non-deuterated counterpart, CGP62221. This metabolite, formed via O-demethylation of Midostaurin by CYP3A4 enzymes, is not merely a byproduct but a significant contributor to the overall pharmacological effect of the parent drug.[1] Like Midostaurin, O-Desmethyl Midostaurin is a potent inhibitor of multiple protein kinases that are critical drivers in various hematological malignancies. Its primary targets include mutant forms of FMS-like tyrosine kinase 3 (FLT3) and KIT, making it highly relevant in the context of Acute Myeloid Leukemia (AML) and Systemic Mastocytosis (SM).[2] This document provides a comprehensive overview of its mechanism of action, target profile, and the experimental protocols used to characterize its activity.

Mechanism of Action and Target Profile

O-Desmethyl Midostaurin (CGP62221) functions as an ATP-competitive inhibitor of a broad range of protein kinases. The clinical efficacy of its parent drug, Midostaurin, is likely a result of the complex interplay between the parent compound and its active metabolites, which together suppress multiple oncogenic signaling pathways.[2]

The primary targets of O-Desmethyl Midostaurin are central to the pathogenesis of several cancers:

-

FLT3 (Fms-like tyrosine kinase 3): It potently inhibits constitutively active mutant forms of FLT3 (e.g., Internal Tandem Duplication - ITD), which are common drivers in AML. Inhibition of FLT3 signaling leads to cell cycle arrest and apoptosis in leukemic cells.[1][3]

-

KIT: The metabolite effectively inhibits mutant KIT (e.g., D816V), a key driver in systemic mastocytosis. This action blocks the aberrant signaling that leads to the proliferation and survival of mast cells.[4][5]

-

Other Key Kinases: The inhibitory profile extends to several other kinases implicated in oncogenic signaling and stromal support of tumors, including SYK, VEGFR2, PDGFR, LYN, and members of the Protein Kinase C (PKC) family.[2][4]

By blocking these key signaling nodes, O-Desmethyl Midostaurin disrupts the downstream pathways responsible for cell proliferation, survival, and differentiation.

Data Presentation: Inhibitory Activity

The following tables summarize the quantitative inhibitory activity of O-Desmethyl Midostaurin (CGP62221) against key molecular targets and in cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 Value | Assay Type | Reference |

|---|---|---|---|

| Mutant FLT3 | 26 nM | Biochemical | [1] |

| CYP3A4/5 | < 1 µM | Biochemical |[1] |

Table 2: Cellular Activity

| Assay Type | Cell Line / Cell Type | IC50 Value | Reference |

|---|---|---|---|

| Cell Proliferation | HMC-1.1 / HMC-1.2 (Mast Cell Leukemia) | 50 - 250 nM | [5] |

| IgE-dependent Histamine Release | Normal Blood Basophils | 0.01 - 1 µM |[5] |

Signaling Pathway Visualizations

The diagrams below illustrate the key signaling pathways modulated by O-Desmethyl Midostaurin.

Caption: Inhibition of constitutively active FLT3 receptor signaling.

Caption: Inhibition of constitutively active KIT receptor signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for key assays used to determine the biological activity of compounds like this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to measure the direct inhibitory effect of a compound on the activity of a purified kinase, such as FLT3 or KIT, by quantifying ADP production.

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

-

Purified recombinant target kinase (e.g., FLT3, KIT).

-

Kinase-specific substrate peptide.

-

This compound, serially diluted in DMSO.

-

ATP solution.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Luminescent kinase assay kit (e.g., ADP-Glo™).

-

White, opaque 384-well assay plates.

-

Plate reader with luminescence detection capabilities.

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM.

-

Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a master mix containing the kinase buffer, the target kinase, and its specific substrate.

-

Add 2 µL of the enzyme/substrate mix to each well.

-

Prepare an ATP solution in kinase buffer.

-

To initiate the reaction, add 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection (ADP-Glo™ Method):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a light signal.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis:

-

Subtract background luminescence (wells with no enzyme).

-

Normalize the data with 0% inhibition (vehicle control) set to 100% activity and 100% inhibition (no enzyme or potent inhibitor) set to 0% activity.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Cell Viability / Cytotoxicity Assay (MTS-Based)

This protocol measures the effect of a compound on the metabolic activity of a cell line, which serves as an indicator of cell viability and proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a relevant cancer cell line (e.g., MOLM-14 for FLT3-ITD, HMC-1.2 for KIT-D816V).

Materials:

-

Human leukemia cell line (e.g., MOLM-14).

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

This compound, serially diluted.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution).

-

Clear, flat-bottomed 96-well cell culture plates.

-

Spectrophotometer (plate reader) capable of reading absorbance at 490 nm.

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow cells to attach or acclimate.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of the compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent directly to each well. This reagent contains a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (medium-only wells).

-

Express the absorbance values as a percentage of the vehicle-treated control cells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of the compound and use non-linear regression (four-parameter logistic curve) to determine the GI50 value.

-

References

- 1. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

The Role of O-Desmethyl Midostaurin-d5 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin, a multi-targeted kinase inhibitor, represents a significant advancement in the treatment of specific hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced Systemic Mastocytosis (SM). Upon administration, Midostaurin is metabolized into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and Hydroxy Midostaurin (CGP52421). O-Desmethyl Midostaurin, in particular, has been shown to possess comparable potency to its parent compound, contributing significantly to the overall therapeutic effect. The deuterated isotopologue, O-Desmethyl Midostaurin-d5, serves as a critical analytical tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its endogenous counterpart. This technical guide provides an in-depth exploration of O-Desmethyl Midostaurin's role in cancer research, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Chemical and Pharmacological Profile

This compound is a stable, isotopically labeled form of O-Desmethyl Midostaurin (CGP62221), a primary and active metabolite of Midostaurin. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Mechanism of Action

Like its parent compound, O-Desmethyl Midostaurin exerts its anticancer effects by inhibiting a range of protein kinases that are crucial for cancer cell proliferation, survival, and signaling. The primary targets include:

-

FMS-like Tyrosine Kinase 3 (FLT3): Constitutive activation of FLT3, through internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations, is a common driver of AML. O-Desmethyl Midostaurin, alongside Midostaurin, potently inhibits both wild-type and mutated FLT3, thereby blocking downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT, leading to cell cycle arrest and apoptosis.[1]

-

KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT): Activating mutations in the KIT receptor are a hallmark of systemic mastocytosis. O-Desmethyl Midostaurin effectively inhibits KIT signaling, disrupting the aberrant proliferation and survival of mast cells.[2]

-

Protein Kinase C (PKC): Midostaurin was initially developed as a PKC inhibitor. Both the parent drug and O-Desmethyl Midostaurin retain activity against various PKC isoforms, which are implicated in diverse cellular processes including proliferation, differentiation, and apoptosis in various cancers.

-

Other Kinases: The therapeutic efficacy of Midostaurin and its metabolites is also attributed to their inhibitory activity against other kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Spleen Tyrosine Kinase (SYK).[3]

Quantitative Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of Midostaurin and its active metabolite, O-Desmethyl Midostaurin (CGP62221).

Table 1: Comparative In Vitro Potency (IC50) of Midostaurin and O-Desmethyl Midostaurin (CGP62221)

| Target Kinase/Cell Line | Midostaurin IC50 (nM) | O-Desmethyl Midostaurin (CGP62221) IC50 (nM) | Reference |

| Kinases | |||

| FLT3 (recombinant) | <10 | Not explicitly stated, but active against FLT3 | [1] |

| KIT D816V | Potent inhibitor | Potent inhibitor | [4] |

| PKCα | 22 | Not explicitly stated, but active against PKC | |

| SYK | 20.8 | Not explicitly stated, but active against SYK | |

| Cell Lines | |||

| HMC-1.1 (Mast Cell Leukemia) | 50-250 | 50-250 | [4] |

| HMC-1.2 (Mast Cell Leukemia) | 50-250 | 50-250 | [4] |

| MOLM-13 (AML, FLT3-ITD) | ~200 | Not directly compared | [5] |

| MV4-11 (AML, FLT3-ITD) | ~200 | Not directly compared | [5] |

Table 2: Comparative Pharmacokinetic Parameters of Midostaurin and O-Desmethyl Midostaurin (CGP62221)

| Parameter | Midostaurin | O-Desmethyl Midostaurin (CGP62221) | Reference |

| Half-life (t½) | ~21 hours | ~32 hours | [6] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Not explicitly stated | [7] |

| Plasma Protein Binding | >99.8% | >99.8% | [8] |

| Metabolism | Primarily via CYP3A4 to CGP62221 and CGP52421 | Further metabolized | [6] |

| Excretion | Primarily in feces | Not explicitly stated | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the activity of O-Desmethyl Midostaurin. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (FLT3 Phosphorylation Assay)

This assay determines the ability of a compound to inhibit the phosphorylation activity of a target kinase.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

This compound (as a test compound)

-

Phospho-specific antibody (anti-phospho-FLT3)

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, add the recombinant FLT3 kinase, the substrate peptide, and the kinase reaction buffer.

-

Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to an ELISA plate coated with a capture antibody.

-

Add the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and measure the signal using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MOLM-13, MV4-11)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantification of O-Desmethyl Midostaurin in Plasma (LC-MS/MS)

This method is used for the sensitive and specific quantification of O-Desmethyl Midostaurin in biological matrices, with this compound serving as the internal standard.

Materials:

-

Plasma samples

-

This compound (internal standard)

-

Acetonitrile (for protein precipitation)

-

Formic acid

-

LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of this compound internal standard.

-

Precipitate the plasma proteins by adding a solvent like acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC Separation:

-

Inject the reconstituted sample onto the analytical column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) to separate the analyte from other plasma components.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both O-Desmethyl Midostaurin and this compound (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of O-Desmethyl Midostaurin spiked into a blank matrix.

-

Calculate the concentration of O-Desmethyl Midostaurin in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key signaling pathways and a typical preclinical evaluation workflow.

Caption: FLT3 Signaling Pathway and Inhibition by Midostaurin/O-Desmethyl Midostaurin.

Caption: KIT Signaling Pathway and Inhibition by Midostaurin/O-Desmethyl Midostaurin.

References

- 1. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. The multikinase inhibitor midostaurin (PKC412A) lacks activity in metastatic melanoma: a phase IIA clinical and biologic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desmethyl Midostaurin-d5: A Technical Guide to its Role as a Key Metabolite of Midostaurin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of O-Desmethyl Midostaurin-d5, a critical internal standard for the quantification of O-Desmethyl Midostaurin (CGP62221), a major and pharmacologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. This document outlines the metabolic pathway of Midostaurin, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the core concepts to support research and development efforts in this area.

Introduction

Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases, including FLT3 and KIT, and is utilized in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Its clinical efficacy is attributed not only to the parent drug but also to its major active metabolites. The primary route of Midostaurin metabolism is through the hepatic cytochrome P450 enzyme, CYP3A4.[1][2][4] This enzymatic process leads to the formation of two principal active metabolites: O-Desmethyl Midostaurin (CGP62221) and a hydroxylated metabolite (CGP52421).[1][4][5]

O-Desmethyl Midostaurin (CGP62221) is of particular interest due to its comparable potency to the parent compound in inhibiting key therapeutic targets such as Protein Kinase C alpha (PKCα) and demonstrating equivalent efficacy in curbing cancer cell proliferation.[4] Given its significant pharmacological activity, the accurate quantification of O-Desmethyl Midostaurin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This compound serves as a stable isotope-labeled internal standard, enabling precise and accurate measurement of the metabolite's concentration using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Metabolic Pathway of Midostaurin

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme. The O-demethylation of Midostaurin results in the formation of O-Desmethyl Midostaurin (CGP62221). This metabolic conversion is a critical step in the overall disposition and therapeutic action of Midostaurin.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Midostaurin and its Active Metabolite O-Desmethyl Midostaurin in Human Plasma using LC-MS/MS with O-Desmethyl Midostaurin-d5 as an Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the multi-targeted kinase inhibitor Midostaurin and its major active metabolite, O-Desmethyl Midostaurin (CGP62221), in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, O-Desmethyl Midostaurin-d5, is employed. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies, providing a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Therapeutic drug monitoring of Midostaurin is crucial to optimize dosing, ensure efficacy, and minimize toxicity, especially when co-administered with inhibitors of the metabolizing enzyme CYP3A4.[1][3]

Midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, to two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[4][5] O-Desmethyl Midostaurin exhibits comparable in vitro potency to the parent drug.[4] Therefore, the simultaneous monitoring of both Midostaurin and O-Desmethyl Midostaurin is essential for a comprehensive understanding of the drug's exposure and pharmacodynamic effects.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[6] this compound, a deuterium-labeled analog of the metabolite, is an ideal internal standard for this assay as it shares very similar physicochemical properties with the analyte, ensuring accurate and precise quantification. This application note provides a detailed protocol for the simultaneous determination of Midostaurin and O-Desmethyl Midostaurin in human plasma using this compound as the internal standard.

Signaling Pathway of Midostaurin

Midostaurin and its active metabolites inhibit multiple receptor tyrosine kinases, including FLT3, KIT, and PDGFR. In FLT3-mutated AML, the constitutive activation of the FLT3 signaling pathway is a key driver of leukemogenesis. Midostaurin effectively inhibits this pathway, leading to cell cycle arrest and apoptosis of cancer cells.

References

- 1. Quantification of midostaurin in plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry: Application to a cohort of patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry assay for therapeutic drug monitoring of the tyrosine kinase inhibitor, midostaurin, in plasma from patients with advanced systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: High-Throughput Pharmacokinetic Assay of O-Desmethyl Midostaurin Using O-Desmethyl Midostaurin-d5 by LC-MS/MS

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] The pharmacokinetics of Midostaurin are complex, with two major active metabolites, O-Desmethyl Midostaurin (CGP62221) and CGP52421, contributing significantly to its overall therapeutic effect.[3] In particular, O-Desmethyl Midostaurin exhibits a long half-life, making the accurate and precise quantification of this metabolite crucial for comprehensive pharmacokinetic profiling and therapeutic drug monitoring.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-Desmethyl Midostaurin in human plasma, utilizing its stable isotope-labeled analog, O-Desmethyl Midostaurin-d5, as the internal standard.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis. The use of this compound ensures high precision and accuracy in the quantification of O-Desmethyl Midostaurin.

Experimental Protocol

This protocol outlines the procedure for the quantification of O-Desmethyl Midostaurin in human plasma.

1. Materials and Reagents

-

O-Desmethyl Midostaurin analytical standard

-

This compound internal standard

-

Human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

2. Sample Preparation

A protein precipitation method is employed for sample cleanup:

-

Thaw plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of analyte from matrix components |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | O-Desmethyl Midostaurin: To be determinedthis compound: To be determined |

| Ion Source Temp. | 550°C |

4. Calibration and Quality Control

-

Prepare calibration standards by spiking known concentrations of O-Desmethyl Midostaurin into blank human plasma. A typical calibration range is 1-1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Analyze calibration standards and QC samples alongside unknown samples.

Method Validation Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS assay for O-Desmethyl Midostaurin.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| O-Desmethyl Midostaurin | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Low | 3 | < 10 | < 10 | ± 15 |

| Medium | 100 | < 10 | < 10 | ± 15 |

| High | 800 | < 10 | < 10 | ± 15 |

Table 3: Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| O-Desmethyl Midostaurin | > 85 | > 85 | > 85 |

| This compound | > 85 | > 85 | > 85 |

Visualizations

Caption: Experimental workflow for the pharmacokinetic assay of O-Desmethyl Midostaurin.

Caption: Metabolic pathway of Midostaurin to its active metabolites.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of O-Desmethyl Midostaurin in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring. This method can be readily implemented in drug development and clinical research settings to support the safe and effective use of Midostaurin.

References

- 1. Development and Validation of Midostaurin Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]

- 2. Development and validation of novel RP-HPLC method for midostaurin determination using analytical quality by design approach from regulatory perspective and determination of major degradation compounds of midostaurin using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Application Note and Protocol: O-Desmethyl Midostaurin in In-Vitro Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin, also known as CGP62221, is a major and active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FLT3 mutations and advanced systemic mastocytosis.[1][2][3][4] Midostaurin and its metabolites potently inhibit multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), KIT, vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR), as well as protein kinase C alpha (PKCα).[1][2][5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1][3] Dysregulation of these pathways is a hallmark of many cancers. This document provides detailed protocols for utilizing O-Desmethyl Midostaurin in in-vitro cell-based assays to assess its anti-proliferative and cytotoxic effects.

Note on O-Desmethyl Midostaurin-d5: The "-d5" designation indicates a deuterated form of O-Desmethyl Midostaurin. Deuterated compounds are typically used as internal standards in analytical techniques like mass spectrometry for precise quantification. For in-vitro cell-based assays evaluating biological activity, the non-deuterated form, O-Desmethyl Midostaurin (CGP62221), is the appropriate compound to use.

Mechanism of Action

O-Desmethyl Midostaurin exerts its biological effects by competitively binding to the ATP-binding site of target kinases, thereby inhibiting their phosphorylation activity.[1] This blockade disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.[2][3]

Key Signaling Pathways Affected:

-

FLT3 Signaling: Constitutive activation of FLT3 due to mutations (e.g., internal tandem duplications or ITD) is a common driver in AML.[1][3] O-Desmethyl Midostaurin inhibits FLT3 signaling, affecting downstream pathways such as PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and STAT5, which are critical for leukemic cell survival and proliferation.[3]

-

KIT Signaling: Mutations in the KIT receptor tyrosine kinase, particularly the D816V mutation, are frequently observed in systemic mastocytosis.[1] Inhibition of KIT by O-Desmethyl Midostaurin blocks the uncontrolled growth and accumulation of mast cells.[1]

-

VEGFR2 and PDGFR Signaling: These receptors are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1] By inhibiting VEGFR2 and PDGFR, O-Desmethyl Midostaurin can suppress tumor angiogenesis.[1]

Signaling Pathway Diagram

Caption: O-Desmethyl Midostaurin inhibits key receptor tyrosine kinases.

Experimental Protocols

The following are detailed protocols for assessing the in-vitro efficacy of O-Desmethyl Midostaurin.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7][8]

Materials:

-

Target cancer cell line (e.g., FLT3-mutated AML cell line like MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]

-

O-Desmethyl Midostaurin (non-deuterated)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[6]

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of O-Desmethyl Midostaurin in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of O-Desmethyl Midostaurin. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

O-Desmethyl Midostaurin

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of O-Desmethyl Midostaurin and a vehicle control for the desired time period (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

-

Gate the cell populations to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Experimental Workflow Diagram

Caption: General workflow for in-vitro cell-based assays.

Data Presentation

Quantitative data from the in-vitro assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of O-Desmethyl Midostaurin

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Treatment Duration (hours) | IC50 (nM) |

| MV4-11 (FLT3-ITD) | 48 | Example Value |

| MOLM-13 (FLT3-ITD) | 48 | Example Value |

| Kasumi-1 (c-KIT mutation) | 72 | Example Value |

| Control Cell Line (e.g., HEK293T) | 72 | Example Value |

Note: IC50 values should be determined from dose-response curves generated from at least three independent experiments.

Table 2: Apoptosis Induction by O-Desmethyl Midostaurin

This table presents the percentage of cells in different stages of apoptosis after treatment.

| Treatment (Concentration) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (DMSO) | Example Value | Example Value | Example Value |

| O-Desmethyl Midostaurin (X nM) | Example Value | Example Value | Example Value |

| O-Desmethyl Midostaurin (Y nM) | Example Value | Example Value | Example Value |

Note: Data should be presented as mean ± standard deviation from at least three independent experiments.

Conclusion

This application note provides a framework for investigating the in-vitro anti-cancer effects of O-Desmethyl Midostaurin. The detailed protocols for cell viability and apoptosis assays, along with the guidelines for data presentation, will enable researchers to robustly evaluate the efficacy of this compound against relevant cancer cell lines. The provided diagrams offer a visual representation of the compound's mechanism of action and the experimental process.

References

- 1. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protocol Online: Cell Proliferation Assay [protocol-online.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for O-Desmethyl Midostaurin-d5 Sample Preparation and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its major active metabolite, O-Desmethyl Midostaurin (CGP62221), plays a significant role in its therapeutic effect.[1][2][3] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed protocol for the sample preparation and analysis of O-Desmethyl Midostaurin using its stable isotope-labeled internal standard, O-Desmethyl Midostaurin-d5. The method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4][5][6][7]

The following protocols describe the preparation of stock solutions, calibration standards, and quality control samples, followed by a robust sample extraction procedure from human plasma using protein precipitation.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

O-Desmethyl Midostaurin (Reference Standard)

-

Human Plasma (with anticoagulant, e.g., EDTA)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Ultrapure Water

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Stock and Working Solutions

2.1. Internal Standard (IS) Stock Solution (1 mg/mL)

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store at -20°C. Stored at -80°C, the stock solution is stable for up to 6 months.[1]

2.2. Analyte Stock Solution (1 mg/mL)

-

Accurately weigh 1 mg of O-Desmethyl Midostaurin.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store at -20°C.

2.3. Working Solutions

-

Prepare serial dilutions of the analyte stock solution with methanol to create working solutions for calibration standards and quality control samples.

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the IS stock solution with methanol.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of O-Desmethyl Midostaurin from human plasma samples.

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control.

-

Pipette 100 µL of plasma sample, calibration standard, or quality control into the corresponding tube.

-

Add 20 µL of the internal standard working solution (this compound) to each tube, except for blank samples (add 20 µL of methanol instead).

-

Add 300 µL of cold acetonitrile or methanol to each tube to precipitate proteins.[5][7]

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[5]

Data Presentation

The following tables summarize typical quantitative data for a validated LC-MS/MS method for the analysis of a related analyte, Midostaurin, which can be expected to be similar for O-Desmethyl Midostaurin.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 0.01 - 8.00 mg/L[4][6] |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (mg/L) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| Low | 0.03 | < 10% | < 10% | ± 15% |

| Medium | 0.80 | < 10% | < 10% | ± 15% |

| High | 6.40 | < 10% | < 10% | ± 15% |

Data adapted from methodologies for Midostaurin analysis.[4][6]

Visualizations

Signaling Pathway Context